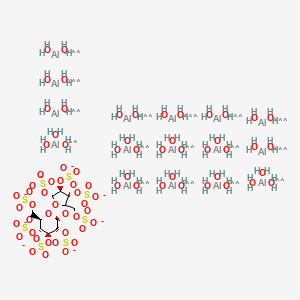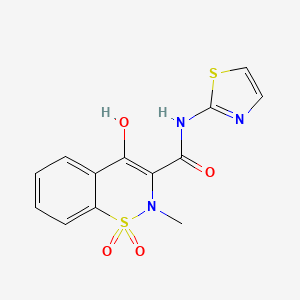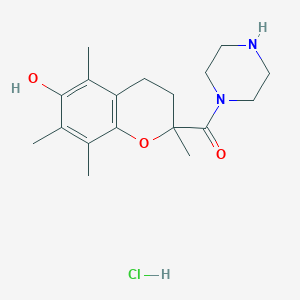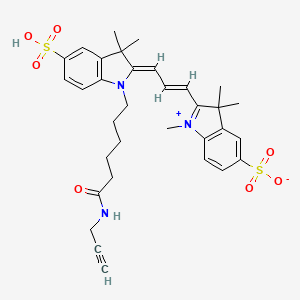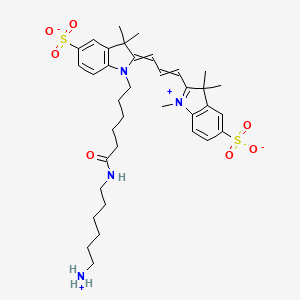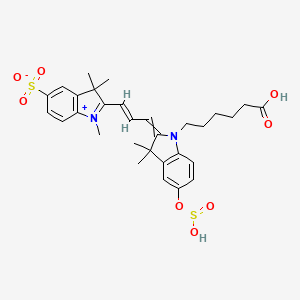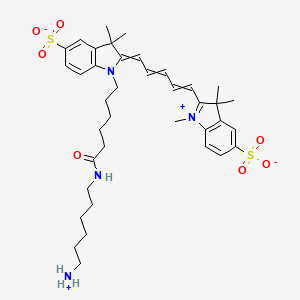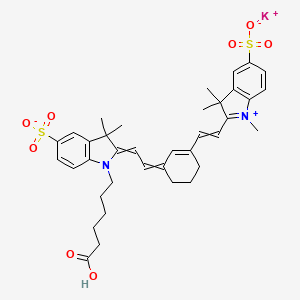![molecular formula C27H34F3N7O3 B611128 4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide CAS No. 1137868-52-0](/img/structure/B611128.png)
4-((9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino)-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide
概要
説明
The compound is a complex organic molecule with the molecular formula C27H35F2N7O3 . It has a molecular weight of 543.6 g/mol . The IUPAC name for this compound is 4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. It includes a pyrimido[4,5-b][1,4]diazepine ring which is substituted with various groups including a cyclopentyl group, a methyl group, and two fluorine atoms . The molecule also contains a methoxy group and a piperidine ring .Physical And Chemical Properties Analysis
The compound has a molecular weight of 543.6 g/mol . It has a complexity of 1040 and a topological polar surface area of 166 Ų . The compound has 4 hydrogen bond donors and 13 hydrogen bond acceptors . It has 8 rotatable bonds .科学的研究の応用
Colorectal Cancer Treatment
TAK-960 has shown antitumor activity against preclinical models of colorectal cancer (CRC). It functions as an ATP-competitive inhibitor of Polo-like kinase 1 (Plk1), which is upregulated in many tumor types, including CRC . The compound has demonstrated efficacy across a broad range of cancer cell lines and patient-derived xenografts, suggesting its potential as a therapeutic agent .
Combination Therapy
The compound has been evaluated for its effectiveness in combination with standard chemotherapy agents like cetuximab and irinotecan. The addition of TAK-960 to these standard care chemotherapies resulted in largely additive antitumor effects , indicating its potential to enhance the efficacy of existing cancer treatments .
Treatment of Solid Tumors
TAK-960 has entered clinical evaluation for its safety, tolerability, pharmacokinetics, and antitumor activity in patients with advanced nonhematologic malignancies. This includes a variety of solid tumors, marking its significance in a broader oncological context .
Mitotic Progression Regulation
As a Plk1 inhibitor, TAK-960 plays a crucial role in the regulation of mitotic progression. Plk1 is essential for initiating mitosis, controlling progression through M phase, and triggering mitotic exit. TAK-960’s ability to inhibit Plk1 suggests its utility in studying and potentially controlling mitotic processes in cancer cells .
Drug Resistance Studies
TAK-960 has shown activity in tumor cell lines that express multidrug-resistant protein 1 (MDR1), indicating its potential use in studying and overcoming drug resistance in cancer therapy .
Pharmacodynamics and Pharmacokinetics Research
The compound’s pharmacodynamics and pharmacokinetics have been studied in the context of its antitumor activity. Understanding TAK-960’s interactions within the body and its effects on tumor growth can provide valuable insights into the development of more effective cancer treatments .
Safety and Toxicity Profiling
Research into the safety and toxicity of TAK-960 is crucial for its development as a therapeutic agent. Studies have provided data on its toxicological profile, which is essential for ensuring patient safety during treatment .
Mechanism of Action Elucidation
TAK-960’s mechanism of action has been elucidated through immunoblotting and cell cycle analysis. Its ability to induce G2/M arrest and polyploidy in CRC cell lines offers a detailed understanding of how it may exert its antiproliferative effects .
作用機序
- PLK1 is overexpressed in various human cancers, and elevated levels are associated with poor prognosis, making it an attractive target for anticancer therapy .
- TAK-960 affects several pathways:
- The compound selectively targets cancer cells (EC50 values ranging from 8.4 to 46.9 nmol/L) without affecting nondividing normal cells (EC50 >1,000 nmol/L) .
- It has shown efficacy against tumor xenografts, including drug-resistant models and disseminated leukemia .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
特性
IUPAC Name |
4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F3N7O3/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRSATNRNFYMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F3N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1137868-52-0 | |
| Record name | TAK-960 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137868520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK-960 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3831VFM1ZB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

